molecular formula C15H12F3N5S B2655136 4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine CAS No. 1210258-30-2

4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Cat. No. B2655136
CAS RN: 1210258-30-2
M. Wt: 351.35
InChI Key: OROOZSNXFHVFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and pyrimidinamine rings, followed by the introduction of the trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinamine ring attached to a thiazole ring. The thiazole ring would have a methyl group and an aniline group attached to it, with the aniline group further substituted with a trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could potentially make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is known to significantly alter the properties of compounds it is attached to .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Research has identified "4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine" derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a critical protein in cell cycle regulation and a target for cancer therapy. Synthetic chemistry and structure-guided design approaches have led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors, demonstrating significant potential in antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004). This includes the design and synthesis of analogues that exhibit low nanomolar inhibitory constants against CDKs, underscoring their relevance in medicinal chemistry and drug development processes (Mcintyre et al., 2010).

Synthesis and Chemical Properties

The synthesis and evaluation of fluorinated heterocycles, including pyrimidines, have been explored to understand their chemical properties and potential applications. Selected 1,3-diketones containing a trifluoromethyl group have been condensed with aromatic hydrazines and other compounds to produce various heterocycles, showcasing the versatility and applicability of such compounds in chemical synthesis (Sloop et al., 2002).

Heterocyclic Synthesis

The compound's core structure serves as a foundation for further chemical synthesis, including the creation of novel heterocyclic compounds with potential biological activities. This includes the synthesis of pyrroles and thiazoles, which are important in the development of new pharmacologically active molecules. Such synthetic strategies highlight the compound's role in enabling the construction of complex molecular architectures for various scientific applications (Vovk et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not known without additional context, such as its use in a pharmaceutical or agrochemical application .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being investigated for use in pharmaceuticals or agrochemicals, future research could involve studying its biological activity, optimizing its synthesis, and conducting safety and efficacy trials .

properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5S/c1-8-12(11-5-6-20-13(19)23-11)24-14(21-8)22-10-4-2-3-9(7-10)15(16,17)18/h2-7H,1H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROOZSNXFHVFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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